Gitoxigenin

Description

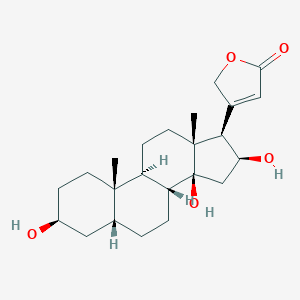

Structure

3D Structure

Properties

IUPAC Name |

3-[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14,16-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-16(21)6-8-22(2)20(13-9-19(26)28-12-13)18(25)11-23(17,22)27/h9,14-18,20,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16+,17-,18+,20+,21+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVAMXWLZJKTXFW-VQMOFDJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3(CC(C4C5=CC(=O)OC5)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(C[C@@H]([C@@H]4C5=CC(=O)OC5)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20878642 | |

| Record name | Gitoxigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545-26-6 | |

| Record name | Gitoxigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=545-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gitoxigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gitoxigenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gitoxigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20878642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-β,14,16-β-trihydroxy-5-β,14-β-card-20(22)-enolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.079 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GITOXIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G36K2H8SME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gitoxigenin's Anti-Cancer Activity: A Deep Dive into its Mechanism of Action

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanisms through which gitoxigenin, a cardiac glycoside, exerts its anti-cancer effects. The document is intended for researchers, scientists, and drug development professionals actively involved in oncology research. It synthesizes current scientific findings on this compound's interaction with cellular machinery, detailing its impact on key signaling pathways, induction of apoptosis, and cell cycle arrest.

Core Mechanism: Inhibition of Na+/K+-ATPase

The primary and most well-established mechanism of action for this compound and other cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, an enzyme crucial for maintaining cellular ion homeostasis.[1][2] this compound binds to the α-subunit of the Na+/K+-ATPase, disrupting its function and leading to a cascade of downstream events that collectively contribute to its anti-cancer properties.[2]

Key Downstream Effects of Na+/K+-ATPase Inhibition:

-

Increased Intracellular Sodium and Calcium: Inhibition of the Na+/K+-ATPase leads to an accumulation of intracellular sodium ions. This, in turn, reverses the action of the Na+/Ca2+ exchanger, resulting in an influx of calcium ions.

-

Generation of Reactive Oxygen Species (ROS): The altered intracellular ion concentrations can lead to mitochondrial stress and the production of reactive oxygen species, which can damage cellular components and trigger cell death pathways.

-

Induction of Apoptosis: this compound has been shown to induce programmed cell death, or apoptosis, in various cancer cell lines. This is a key component of its anti-tumor activity.

-

Cell Cycle Arrest: The compound can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[2]

-

Induction of Immunogenic Cell Death: Some studies suggest that cardiac glycosides can induce a form of cancer cell death that stimulates an anti-tumor immune response.

Modulation of Key Signaling Pathways

This compound's influence extends beyond simple ion imbalance, as the Na+/K+-ATPase also functions as a signal transducer. By binding to this enzyme, this compound can modulate several critical signaling pathways that are often dysregulated in cancer.

The Na+/K+-ATPase Signalosome and Src Kinase

The Na+/K+-ATPase exists in a complex with other proteins, forming a "signalosome." One of the key components of this complex is the non-receptor tyrosine kinase Src. This compound's binding to the Na+/K+-ATPase can lead to the activation of Src, which then phosphorylates a variety of downstream targets, including the Epidermal Growth Factor Receptor (EGFR). This can, in turn, activate other pro-survival or pro-apoptotic pathways depending on the cellular context.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Some evidence suggests that cardiac glycosides can inhibit this pathway, contributing to their anti-cancer effects.[3][4] Inhibition of Akt and mTOR can lead to decreased protein synthesis and cell growth, as well as the induction of apoptosis.[3][4]

NFAT and c-MYC Signaling

This compound can suppress the expression of the proto-oncogene c-MYC, a key driver of cell proliferation in many cancers.[1][5] This is thought to occur through the inhibition of the Nuclear Factor of Activated T-cells (NFAT) transcription factor, which is involved in regulating c-MYC expression.[1][5]

Quantitative Data on this compound's Efficacy

The cytotoxic and anti-proliferative effects of this compound and its derivatives have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Compound/Derivative | Cancer Cell Line | IC50 (nM) | Reference |

| Dithis compound-α-L-rhamno-pyranoside | HeLa (Cervical Cancer) | 35.2 ± 1.6 | [6] |

| Dithis compound-α-L-amiceto-pyranoside | HeLa (Cervical Cancer) | 38.7 ± 1.3 | [6] |

| Digitoxin | TK-10 (Renal Adenocarcinoma) | 3 - 33 | [3][7] |

| Digitoxin | K-562 (Leukemia) | 6.4 ± 0.4 | [8] |

| Digitoxin | HeLa (Cervical Cancer) | 28 | [9] |

| Digitoxin | SKOV-3 (Ovarian Cancer) | 400 | [2] |

| Dithis compound neoglycoside (Dg18) | A549 (Lung Adenocarcinoma) | 10 ± 1 | [1] |

| Dithis compound neoglycoside (Dg12) | A549 (Lung Adenocarcinoma) | 1600 ± 400 | [1] |

Detailed Experimental Protocols

To facilitate further research into the mechanism of action of this compound, detailed protocols for key experimental assays are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete culture medium

-

This compound (or other cardiac glycosides)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and the cell cycle.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-Src, total Src, p-Akt, total Akt, Bax, Bcl-2, cleaved caspase-3, c-MYC, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Detect the signal using an imaging system and quantify the band intensities.

Na+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of Na+/K+-ATPase by quantifying the release of inorganic phosphate (Pi) from ATP.

Materials:

-

Purified Na+/K+-ATPase enzyme or cell membrane preparations

-

Assay buffer (e.g., 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Imidazole, pH 7.4)

-

ATP solution

-

This compound

-

Ouabain (a specific Na+/K+-ATPase inhibitor for control)

-

Malachite green reagent (for Pi detection)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the enzyme preparation.

-

Add different concentrations of this compound to the wells. Include a no-inhibitor control and a control with a saturating concentration of ouabain.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and add the malachite green reagent to detect the released Pi.

-

Measure the absorbance at approximately 620 nm.

-

Calculate the Na+/K+-ATPase-specific activity by subtracting the ouabain-insensitive activity from the total activity.

-

Determine the IC50 value for this compound's inhibition of the enzyme.[10]

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its study.

Caption: this compound's core mechanism of action involves the inhibition of Na+/K+-ATPase, which triggers a cascade of intracellular signaling events.

Caption: A typical experimental workflow for investigating the anti-cancer mechanism of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitory Effects of Digoxin and Digitoxin on Cell Growth in Human Ovarian Cancer Cell Line SKOV-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholar.usuhs.edu [scholar.usuhs.edu]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 8. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medic.upm.edu.my [medic.upm.edu.my]

Gitoxigenin: A Comprehensive Technical Guide on its Biological Activity and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gitoxigenin is a cardenolide, a type of steroid, that is the aglycone (the non-sugar portion) of gitoxin, a cardiac glycoside found in plants of the Digitalis genus.[1][2] As a metabolite of the well-known cardiac drug digitoxin, this compound shares the primary mechanism of action of this class of compounds: the inhibition of the plasma membrane Na+/K+-ATPase (sodium-potassium pump).[3][4][5] While historically associated with cardiotonic effects for the treatment of heart failure, recent and extensive research has unveiled a broader spectrum of biological activities.[6][7] There is now a significant body of evidence highlighting the potent anticancer, antiviral, and anti-inflammatory properties of this compound and its derivatives, positioning them as promising candidates for drug development in these areas.[8][9] This technical guide provides an in-depth review of the biological activities and therapeutic potential of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action: Inhibition of Na+/K+-ATPase

The principal molecular target of this compound and other cardiac glycosides is the Na+/K+-ATPase enzyme, an essential transmembrane protein responsible for maintaining sodium and potassium ion gradients across the cell membrane.[5][9] this compound binds to the E2P phosphoenzyme form of the pump, inhibiting its activity.[10] This inhibition leads to a cascade of downstream effects:

-

Increased Intracellular Sodium ([Na+]i): The blockade of the pump prevents the extrusion of Na+, causing its intracellular concentration to rise.[5]

-

Altered Na+/Ca2+ Exchanger (NCX) Activity: The elevated [Na+]i reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger to extrude calcium from the cell.[5][11]

-

Increased Intracellular Calcium ([Ca2+]i): Consequently, the activity of the NCX is reversed or reduced, leading to an accumulation of intracellular Ca2+.[5][11][12]

In cardiac muscle cells, this increase in cytosolic Ca2+ enhances the storage of calcium in the sarcoplasmic reticulum, resulting in a more forceful contraction (a positive inotropic effect).[5][13] In other cell types, particularly cancer cells, this disruption of ion homeostasis triggers various signaling pathways that can lead to cell death.[6][11] this compound has been shown to be more potent in inhibiting Na+/K+-ATPase than some other cardiac glycosides.[4]

Therapeutic Potential in Oncology

The most significant therapeutic potential for this compound beyond its cardiotonic effects lies in oncology. Numerous preclinical studies have demonstrated its potent cytotoxic activity against a wide range of human cancer cell lines.[3][6] This has spurred interest in repurposing these compounds as anticancer agents.

Anticancer Activity and Signaling Pathways

The anticancer effects of this compound are multifaceted and initiated by its binding to the Na+/K+-ATPase, which, in cancer cells, can act as a signal transducer.[8] This interaction triggers several downstream signaling cascades that are independent of the ion pumping function and can induce apoptosis and inhibit cell proliferation.[6][8] Key pathways affected include:

-

Src Kinase Activation: The Na+/K+-ATPase-gitoxigenin complex can activate the cytoplasmic tyrosine kinase Src.[8][11]

-

EGFR Transactivation: Activated Src can then transactivate the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell growth and proliferation.[8][11]

-

MAPK/ERK Pathway: Transactivation of EGFR leads to the activation of the Ras/Raf/MEK/ERK (MAPK) pathway, which is paradoxically involved in inducing apoptosis in this context.[8][11]

-

PI3K/Akt Pathway Inhibition: this compound and its analogs can suppress the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway, a critical survival pathway for cancer cells.[14]

-

NF-κB Inhibition: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which regulates the expression of anti-apoptotic proteins, can be inhibited by this compound treatment.[11][15]

This cascade of signaling events ultimately leads to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis through caspase activation.[6]

Quantitative Analysis of Anticancer Potency

The anticancer activity of this compound and its synthetic derivatives has been quantified against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Modifications to the sugar moiety of this compound have led to the creation of "neoglycosides" with significantly enhanced potency and selectivity.

| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (nM) | Reference |

| Dithis compound neoglycoside (Dg18) | A549 | Human Lung Adenocarcinoma | 10 ± 1 | [8][16][17] |

| Dithis compound neoglycoside (Dg12) | A549 | Human Lung Adenocarcinoma | 1600 ± 400 | [8][16][17] |

| Digitoxin | Various | Lung, Pancreatic, Leukemia, Breast | 10 - 100 | [6] |

Structure-Activity Relationship (SAR) for Anticancer Efficacy

Research into synthetic analogs has revealed key structural features that determine the anticancer activity of this compound derivatives:

-

Sugar Moiety: The presence, type, and stereochemistry of the sugar attached at the C-3 position of the steroid core are critical.[18][19]

-

Aminosugars: The introduction of aminosugars can dramatically enhance anticancer potency. Studies on dithis compound neoglycosides found that the position of the amino group on the sugar ring significantly impacts activity, with 3'-amino substitution being particularly advantageous.[8][16]

-

Glycosylation Stereochemistry: 3S-dithis compound neoglycosides have been shown to be substantially more potent (up to >1,000-fold) than their 3R counterparts.[8]

-

Lactone Ring: The unsaturated lactone ring at C-17 is essential for activity; its reduction leads to a significant loss of potency.[20]

These SAR insights are crucial for the rational design of novel this compound-based anticancer drugs with an improved therapeutic index, aiming to maximize cancer cell cytotoxicity while minimizing cardiotoxicity.[3]

Antiviral and Anti-inflammatory Potential

Antiviral Activity

Beyond cancer, cardiac glycosides, including the parent compound digitoxin, have demonstrated significant antiviral properties. Their mechanism often involves the inhibition of host factors required for viral replication, making them broad-spectrum antiviral candidates.

-

Human Cytomegalovirus (HCMV): Digitoxin and its analogs are potent inhibitors of HCMV replication at nanomolar concentrations.[18][21] Treatment with 50 nM digitoxin can result in the complete inhibition of HCMV replication.[18][21]

-

Herpes Simplex Virus (HSV): Digitoxin actively inhibits HSV-1 replication with a 50% effective concentration (EC50) of 0.05 µM and can inhibit acyclovir-resistant strains.[22]

-

Coronaviruses: Digitoxin has been shown to block MERS-CoV infectivity, and related cardiac glycosides inhibit SARS-CoV-2 entry into cells.[15] The mechanism is linked to the inhibition of viral entry and potentially the suppression of the Src pathway.[9]

| Compound | Virus | Activity Metric | Value | Reference |

| Digitoxin | Human Cytomegalovirus (HCMV) | Effective Concentration | 50 nM (complete inhibition) | [18][21] |

| Digitoxin | Herpes Simplex Virus 1 (HSV-1) | EC50 | 0.05 µM | [22] |

| Digitoxin | Herpes Simplex Virus 1 (HSV-1) | CC50 | 10.66 µM | [22] |

Anti-inflammatory Effects

This compound's parent compound, digitoxin, has shown potential in mitigating excessive inflammatory responses, particularly cytokine storms, which are implicated in the pathology of severe viral infections like influenza and COVID-19.[15] Digitoxin can potently block TNFα-driven NF-κB activation, a key pathway in cytokine storm induction, at low nanomolar concentrations.[15] In studies on influenza-infected models, digitoxin significantly reduced the levels of key pro-inflammatory cytokines such as IFNγ, MCP1, and TNFα.[15]

Cardiotonic Properties

As a cardiac glycoside, this compound possesses positive inotropic (increasing the force of contraction) and negative chronotropic (reducing the heart rate) effects.[3] These actions are a direct result of Na+/K+-ATPase inhibition in cardiomyocytes, as described in Section 1.0. While effective, the narrow therapeutic index of cardiac glycosides—the small window between therapeutic and toxic doses—has limited their use in favor of newer drugs for heart failure.[6][7] However, derivatives with a 3-alpha-acetoxy function have been shown to possess high inotropic activity.[23] The development of new analogs often aims to separate the desired anticancer or antiviral effects from the potent, and potentially toxic, cardiotonic activity.[3]

Methodologies for Preclinical Evaluation

The assessment of this compound's biological activities involves a range of standardized experimental protocols.

In Vitro Cytotoxicity Assessment

This protocol is used to determine the IC50 values of this compound derivatives against cancer cell lines.

-

Cell Culture: Cancer cell lines (e.g., A549 human lung adenocarcinoma) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a serial dilution of the test compound (e.g., nine concentrations at 3-fold dilutions) for a specified period (e.g., 72 hours).

-

Viability Assay: Cell viability is assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is added to each well, and after incubation, the resulting formazan crystals are dissolved in a solvent (e.g., DMSO).

-

Data Analysis: The absorbance is read using a plate reader. The results are normalized to untreated controls, and the IC50 value is calculated from the dose-response curve. Experiments are typically conducted in triplicate.[8][16]

Na+/K+-ATPase Inhibition Assay

This assay measures the direct effect of a compound on its primary target.

-

Enzyme Source: Purified Na+/K+-ATPase from a source like porcine cerebral cortex or human erythrocyte membranes is used.[4]

-

Incubation: The enzyme is pre-incubated for a set time (e.g., 1 hour) with various concentrations of the inhibitor (this compound) in a buffer containing Mg2+ and inorganic phosphate (Pi) to induce the high-affinity E2P conformation.[24]

-

Assay Reaction: The enzymatic reaction is initiated by adding ATP. The activity of the enzyme is determined by measuring the rate of ATP hydrolysis, often by quantifying the amount of inorganic phosphate released using a colorimetric method.

-

Data Analysis: The residual enzyme activity is plotted against the inhibitor concentration to calculate the IC50 value.[4]

Inotropic Activity Measurement

This protocol assesses the cardiotonic effects of the compounds.

-

Tissue Preparation: Atria are isolated from guinea pigs and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.[23]

-

Stimulation: The atria are stimulated electrically at a fixed frequency.

-

Measurement: The force of contraction (inotropic effect) is measured using a force transducer connected to a recording system.

-

Compound Addition: After a stabilization period, the test compound is added to the bath in increasing concentrations, and the change in contractile force is recorded.[25]

Antiviral Efficacy Assays

Multiple methods are used to quantify antiviral activity.

-

Plaque Reduction Assay: This is a functional assay to measure the inhibition of infectious virus production. Cell monolayers are infected with the virus in the presence of different concentrations of the compound. The cells are then covered with a semi-solid medium that restricts virus spread, allowing localized zones of cell death (plaques) to form. The number of plaques is counted, and the concentration of the compound that reduces the plaque number by 50% (EC50) is determined.[18]

-

Viral DNA/RNA Yield Assay: This assay quantifies the effect on viral genome replication. Infected cells are treated with the compound. At a specific time post-infection, total DNA or RNA is extracted. The amount of viral genetic material is then quantified using real-time PCR (for DNA viruses) or RT-qPCR (for RNA viruses).[18]

Conclusion and Future Directions

This compound, a classic cardiac glycoside, has emerged as a molecule with significant therapeutic potential far beyond its traditional cardiotonic role. Its ability to inhibit the Na+/K+-ATPase pump triggers a complex network of signaling pathways, leading to potent anticancer, antiviral, and anti-inflammatory effects. The extensive preclinical data, particularly in oncology, is compelling. Structure-activity relationship studies have successfully identified synthetic neoglycoside derivatives with dramatically improved potency and selectivity against cancer cells.

Future research should focus on several key areas:

-

Improving the Therapeutic Index: The primary challenge remains the separation of the desired therapeutic effects from the inherent cardiotoxicity. The rational design of novel analogs that selectively target isoforms of Na+/K+-ATPase overexpressed in cancer cells or that have altered binding kinetics could achieve this goal.

-

In Vivo Studies: While in vitro data is robust, more extensive in vivo studies in animal models are required to validate the efficacy and safety of lead this compound derivatives for cancer and viral diseases.

-

Clinical Trials: Given the long history of clinical use of related compounds like digitoxin, there is a strong rationale for advancing the most promising this compound-based drug candidates into clinical trials for cancer therapy.[8]

References

- 1. Dithis compound | C23H34O4 | CID 4369270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Digitoxin - Wikipedia [en.wikipedia.org]

- 4. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CV Pharmacology | Cardiac Glycosides (Digoxin) [cvpharmacology.com]

- 6. Digitoxin and its analogs as novel cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic concentrations of digitoxin inhibit endothelial focal adhesion kinase and angiogenesis induced by different growth factors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of Sugar Amine Regiochemistry on Dithis compound Neoglycoside Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. Digitoxine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. m.youtube.com [m.youtube.com]

- 14. stacks.cdc.gov [stacks.cdc.gov]

- 15. Classical Drug Digitoxin Inhibits Influenza Cytokine Storm, With Implications for Covid-19 Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Digitoxin Analogues with Improved Anticytomegalovirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytotoxic effect of carbohydrate derivatives of dithis compound involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Chemical structure and pharmacological activity of some derivatives of dithis compound and digoxigenin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Anti-HSV activity of digitoxin and its possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and biological activity of some cardiotonic compounds related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis and biological activity of dithis compound aminoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

Gitoxigenin: A Technical Guide to its Sources and Extraction from Digitalis Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gitoxigenin, a potent cardiac glycoside, holds significant therapeutic potential. As a secondary metabolite found in plants of the Digitalis genus, its efficient extraction and purification are critical for pharmacological research and drug development. This technical guide provides an in-depth overview of the primary plant sources of this compound, detailed experimental protocols for its extraction and purification, and quantitative data on its prevalence in various Digitalis species. Furthermore, this document presents visual workflows and the molecular mechanism of action to facilitate a comprehensive understanding of this compound isolation and its biological effects.

Introduction to this compound and its Botanical Sources

This compound is a cardenolide, a class of steroid-derived compounds known for their profound effects on cardiac muscle. It is the aglycone (non-sugar) portion of several naturally occurring cardiac glycosides, such as gitoxin and purpurea glycoside B. The primary botanical sources of this compound are plants belonging to the Digitalis genus, commonly known as foxgloves.

The two most significant species for the isolation of cardiac glycosides, including the precursors to this compound, are:

-

Digitalis purpurea (Purple Foxglove): This species is a traditional and well-documented source of a variety of cardiac glycosides. It contains gitoxin, which can be hydrolyzed to yield this compound.

-

Digitalis lanata (Woolly Foxglove): Often cultivated for pharmaceutical purposes, this species is a rich source of digoxin and other cardiac glycosides. While digoxin is more prevalent, D. lanata also contains this compound precursors.[1]

The concentration of this compound and its parent glycosides can vary significantly based on the plant's genetic strain, growing conditions, and the time of harvest.

Quantitative Analysis of this compound in Digitalis Species

The this compound content in Digitalis species is typically reported as the quantity of its parent glycoside, gitoxin. The following tables summarize the available quantitative data.

Table 1: Gitoxin Content in Digitalis purpurea

| Plant Part | Concentration of Gitoxin (µg/g of dry weight) | Reference |

| Leaves (in vitro cultured shoots) | 382.48 | [2] |

Note: The provided data is from a study involving in vitro cultures and may not be representative of field-grown plants.

Experimental Protocols for Extraction and Purification

The isolation of this compound from Digitalis species involves a multi-step process encompassing extraction of the crude glycosides, followed by hydrolysis to cleave the sugar moieties, and subsequent purification of the aglycone.

Extraction of Crude Cardiac Glycosides

Several methods can be employed for the initial extraction of cardiac glycosides from dried and powdered Digitalis leaves.

This continuous extraction method is efficient for exhausting the plant material of its soluble compounds.

Materials:

-

Dried and powdered Digitalis leaves

-

Ethanol (70-90%) or Methanol

-

Soxhlet apparatus

-

Cellulose thimble

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Accurately weigh approximately 20-25 g of dried, powdered Digitalis leaves and place them into a cellulose thimble.

-

Place the thimble inside the extraction chamber of the Soxhlet apparatus.

-

Add a suitable volume of the extraction solvent (e.g., 250 mL of 80% ethanol) to the round-bottom flask.

-

Assemble the Soxhlet apparatus and heat the solvent to a gentle boil.

-

Allow the extraction to proceed for at least 6-8 hours, ensuring continuous cycling of the solvent.

-

After extraction, cool the apparatus to room temperature.

-

Concentrate the extract using a rotary evaporator at a temperature below 50°C to obtain the crude cardiac glycoside extract.

Maceration is a simpler, albeit potentially less exhaustive, extraction method.

Materials:

-

Dried and powdered Digitalis leaves

-

Ethanol (e.g., 10% aqueous solution)

-

Stirring apparatus

-

Filtration system (e.g., vacuum filtration)

Procedure:

-

Combine 100 g of fermented and chopped plant material with 1 L of 10% aqueous ethanol in an extraction vessel equipped with a stirrer.[3]

-

Macerate the mixture at room temperature for 1 hour with continuous stirring.[3]

-

Separate the liquid extract (macerate) from the plant material via vacuum filtration.[3]

-

Repeat the extraction process on the plant material two more times with fresh solvent.[3]

-

Pool the macerates from all three extractions.[3]

Purification of this compound from Crude Extract

The crude extract contains a mixture of glycosides, pigments, and other plant metabolites. Purification is essential to isolate this compound.

Column chromatography is a standard technique for separating compounds based on their differential adsorption to a stationary phase.

Materials:

-

Crude cardiac glycoside extract

-

Silica gel (for stationary phase)

-

A suitable solvent system for elution (e.g., a gradient of chloroform and methanol)

-

Glass chromatography column

-

Fraction collector

Procedure:

-

Prepare a slurry of silica gel in the initial, least polar solvent of the elution system.

-

Pack the chromatography column with the silica gel slurry, ensuring a uniform and bubble-free bed.

-

Dissolve the crude extract in a minimal amount of the initial solvent and load it onto the top of the column.

-

Begin elution with the solvent system, starting with the least polar composition.

-

Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol in the chloroform-methanol mixture).

-

Collect fractions of the eluate using a fraction collector.

-

Analyze the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Pool the pure fractions and evaporate the solvent to obtain purified this compound.

HPLC is a highly sensitive and accurate method for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of acetonitrile, methanol, and water. A common composition is 10% acetonitrile, 60% methanol, and 30% water.[4]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.[4]

-

Injection Volume: 20 µL.

-

Column Temperature: 25°C.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of pure this compound of known concentrations in the mobile phase.

-

Preparation of Sample Solution: Dissolve a known amount of the purified extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak areas of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizing Workflows and Mechanisms

Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for this compound Extraction.

Signaling Pathway of Cardiac Glycoside Action

References

The Heart of the Matter: A Technical Guide to the Structure-Activity Relationship of Gitoxigenin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gitoxigenin, a cardenolide aglycone, and its derivatives represent a class of compounds with significant therapeutic potential, extending beyond their traditional use as cardiotonics to promising applications in oncology. As members of the cardiac glycoside family, their primary mechanism of action involves the inhibition of the Na+/K+-ATPase, a critical transmembrane pump. This inhibition triggers a cascade of intracellular events, profoundly impacting cellular homeostasis and signaling. Understanding the nuanced relationship between the chemical structure of this compound derivatives and their biological activity is paramount for the rational design of novel therapeutics with improved potency and selectivity. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Structure and Key Pharmacophoric Features

The fundamental structure of this compound consists of a steroid nucleus with a characteristic U-shaped conformation due to the cis-fusion of the A/B and C/D rings.[1] Key pharmacophoric features essential for its biological activity include:

-

The Steroid Backbone: The cis-trans-cis fusion of the A/B, B/C, and C/D rings is crucial for the overall shape and proper orientation of the molecule for binding to its target.[1]

-

The C3-β-hydroxyl Group: This position is a primary site for glycosylation. The nature of the sugar moiety significantly influences the pharmacokinetic and pharmacodynamic properties of the molecule, including its solubility, bioavailability, and binding affinity to the Na+/K+-ATPase.[2][3]

-

The C14-β-hydroxyl Group: This hydroxyl group, in conjunction with the cis-fusion of the C/D rings, is considered essential for cardiotonic activity. Its alteration often leads to a significant loss of function.[4]

-

The C17-β-unsaturated Lactone Ring: This five-membered butenolide ring is a critical feature for the inhibitory activity against the Na+/K+-ATPase. Modifications to this ring, such as saturation, can drastically reduce or abolish activity.[4]

Structure-Activity Relationship (SAR) Insights

Modifications at the C3 Position: The Role of Glycosylation

The sugar moiety at the C3 position plays a pivotal role in modulating the activity of this compound derivatives. The number, type, and stereochemistry of the sugar units can dramatically alter the compound's potency and selectivity.

-

Enhanced Potency: Glycosylation generally enhances the biological activity compared to the aglycone (the steroid core alone). For instance, this compound monodigitoxoside and bisdigitoxoside show significantly higher potency than this compound itself.

-

Sugar Type and Linkage: The type of sugar is critical. For example, in a series of digoxigenin neoglycosides, 3β-O-glycosides exhibited stronger anticancer effects than their 3α-O-glycoside counterparts.[2] Furthermore, C3-O-neoglycosides of digoxigenin displayed stronger cytotoxicity than C3-MeON-neoglycosides.[2][3]

-

Aminosugars: The introduction of aminosugars at the C3 position has shown promising results in enhancing anticancer activity. Studies on dithis compound neoglycosides revealed that sugar 3-amino and 4-amino substitutions were particularly advantageous, with the anticancer potency correlating with the solvent accessibility of the appended amine in docked models with Na+/K+-ATPase.[5]

Modifications of the Steroid Nucleus

Alterations to the steroid backbone of this compound can have profound effects on its activity.

-

Hydroxylation: Additional hydroxyl groups on the steroid nucleus can influence activity. For example, the presence of extra hydroxyl groups on the β-face of the steroid core can affect the inhibitory potency and kinetics of Na+/K+-ATPase inhibition.

-

Stereochemistry: The stereochemistry of the ring junctions is critical. The natural cis-A/B and cis-C/D ring fusions are essential for high-affinity binding to the Na+/K+-ATPase.

Modifications of the Lactone Ring

The unsaturated lactone ring at C17 is a key determinant of activity.

-

Saturation: Reduction of the double bond in the butenolide ring leads to a significant decrease in activity.[4]

-

Substitution: Modifications to the lactone ring have been explored to improve selectivity for different isoforms of the Na+/K+-ATPase.

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activities of various this compound and related dithis compound derivatives, providing a quantitative basis for understanding their structure-activity relationships.

Table 1: Inhibition of Na+/K+-ATPase by this compound and Related Derivatives

| Compound | Source of Na+/K+-ATPase | IC50 | Reference(s) |

| Gitoxin | Porcine cerebral cortex | More sensitive than Digoxin | [6][7] |

| Dithis compound | Dog Kidney Medulla | 0.06 µM | [8] |

| INCICH-D7 (Dithis compound derivative) | Dog Kidney Medulla | 4 µM | [8] |

| Ouabain | Dog Kidney Medulla | 0.8 µM | [8] |

| Dithis compound-α-L-rhamno-pyranoside | Purified pig kidney | Potent inhibitor (nanomolar range) | [9] |

| Dithis compound-α-L-amiceto-pyranoside | Purified pig kidney | Potent inhibitor (nanomolar range) | [9] |

Table 2: Cytotoxicity of this compound and Dithis compound Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC50 | Reference(s) |

| Digitoxin | HeLa (cervical) | 2.34 µM | [9] |

| Dithis compound-α-L-rhamno-pyranoside | HeLa (cervical) | 35.2 ± 1.6 nM | [9] |

| Dithis compound-α-L-amiceto-pyranoside | HeLa (cervical) | 38.7 ± 1.3 nM | [9] |

| Dithis compound neoglycoside (Dg18) | A549 (lung) | 10 ± 1 nM | [5][10] |

| Dithis compound neoglycoside (Dg12) | A549 (lung) | 1600 ± 400 nM | [5][10] |

| This compound | TK-10 (renal) | 0.13 - 2.8 µM | [11] |

| Gitoxin | TK-10 (renal) | 0.13 - 2.8 µM | [11] |

| Digitoxin | Various cancer cell lines | 3 - 33 nM | [1] |

Signaling Pathways Modulated by this compound Derivatives

The primary molecular target of this compound and its derivatives is the Na+/K+-ATPase. Inhibition of this ion pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels via the Na+/Ca2+ exchanger. This rise in intracellular calcium is responsible for the positive inotropic effect in cardiac muscle. However, the downstream consequences of Na+/K+-ATPase inhibition are far more complex and involve the modulation of various signaling cascades, particularly in cancer cells.

Inhibition of the Na+/K+-ATPase can activate the Src kinase, leading to the transactivation of the Epidermal Growth Factor Receptor (EGFR). This, in turn, can trigger downstream signaling pathways such as the Ras/Raf/MEK/ERK (MAPK) pathway, which is involved in cell proliferation and survival. Furthermore, cardiac glycosides have been shown to induce apoptosis through the mitochondrial pathway, involving the generation of reactive oxygen species (ROS), modulation of Bcl-2 family proteins, and activation of caspases.[12][13][14]

Caption: Signaling pathways modulated by this compound derivatives.

Experimental Protocols

Na+/K+-ATPase Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of Na+/K+-ATPase by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[15]

Materials:

-

Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex or pig kidney)[6][7][9]

-

Assay Buffer: 100 mM NaCl, 20 mM KCl, 4 mM MgCl2, 50 mM Imidazole, pH 7.4[15]

-

ATP solution (e.g., 3 mM)[15]

-

This compound derivative solutions at various concentrations

-

Ouabain (as a positive control for specific inhibition)[15]

-

Malachite green reagent for Pi detection[15]

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the Na+/K+-ATPase enzyme preparation.[15]

-

Add different concentrations of the this compound derivative to be tested to the wells of the microplate. Include a control with no inhibitor and a control with a saturating concentration of ouabain to determine the total and ouabain-insensitive ATPase activity, respectively.[15]

-

Pre-incubate the plate at 37°C for 10 minutes.[15]

-

Initiate the reaction by adding ATP to each well.[15]

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[15]

-

Stop the reaction by adding a stop solution (e.g., SDS).[15]

-

Add the malachite green reagent to each well to detect the released Pi.[15]

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a spectrophotometer.[15]

-

Calculate the Na+/K+-ATPase-specific activity by subtracting the ouabain-insensitive activity from the total activity.[15]

-

Plot the percentage of inhibition against the logarithm of the this compound derivative concentration to determine the IC50 value.[15]

Caption: Workflow for the Na+/K+-ATPase inhibition assay.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[16]

Materials:

-

Cultured cancer cells (e.g., HeLa, A549)

-

This compound derivative solutions at various concentrations

-

MTT solution (5 mg/mL in sterile PBS)[16]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)[16]

-

Sterile 96-well microplates

-

Multi-channel pipette

-

Microplate reader (absorbance at 570 nm)[16]

-

Humidified incubator (37°C, 5% CO2)[16]

Procedure:

-

Seed the cells into a 96-well plate at an optimal density (e.g., 5,000 to 10,000 cells/well) and allow them to attach overnight.[16]

-

Prepare serial dilutions of the this compound derivative in complete culture medium.

-

Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.[16]

-

Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).[16]

-

After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[16]

-

Incubate the plate for an additional 3-4 hours at 37°C, allowing for the formation of formazan crystals.[16]

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[16]

-

Add 150 µL of DMSO (or other solubilization buffer) to each well to dissolve the crystals.[16]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance of each well at 570 nm using a microplate reader.[16]

-

Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.[16]

Caption: Workflow for the MTT cell viability assay.

Conclusion

The structure-activity relationship of this compound derivatives is a complex but crucial area of research for the development of novel therapeutic agents. The core steroid structure, the nature of the glycosidic linkage at C3, and the integrity of the unsaturated lactone ring at C17 are all critical determinants of biological activity. Quantitative analysis of Na+/K+-ATPase inhibition and cytotoxicity, coupled with a detailed understanding of the downstream signaling pathways, provides a robust framework for the rational design of new this compound analogues. The experimental protocols outlined in this guide offer standardized methods for the evaluation of these compounds, facilitating further research and development in this promising field. Future efforts aimed at optimizing the therapeutic index of this compound derivatives will likely focus on fine-tuning the sugar moiety and exploring modifications that enhance selectivity for cancer-specific isoforms of the Na+/K+-ATPase.

References

- 1. Digitoxin inhibits the growth of cancer cell lines at concentrations commonly found in cardiac patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of C3-Neoglycosides of digoxigenin and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chemical structure and pharmacological activity of some derivatives of dithis compound and digoxigenin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of Sugar Amine Regiochemistry on Dithis compound Neoglycoside Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Effect of the dithis compound derivative, INCICH-D7, on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxic effect of carbohydrate derivatives of dithis compound involves modulation of plasma membrane Ca2+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Design and synthesis of diosgenin derivatives as apoptosis inducers through mitochondria-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Gitoxigenin as a Na+/K+-ATPase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gitoxigenin, a cardiac glycoside, is a potent inhibitor of the Na+/K+-ATPase, an essential transmembrane enzyme responsible for maintaining cellular ion homeostasis. This technical guide provides an in-depth analysis of this compound's mechanism of action, quantitative inhibitory data, detailed experimental protocols for assessing its activity, and a visualization of the downstream signaling cascades it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound and related compounds.

Introduction: The Na+/K+-ATPase Pump

The Na+/K+-ATPase, or sodium-potassium pump, is a vital enzyme found in the plasma membrane of all animal cells.[1] It actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell, a process coupled with the hydrolysis of one molecule of ATP. This pumping action is crucial for numerous physiological processes, including the maintenance of the resting membrane potential, regulation of cell volume, and driving the transport of other solutes. In specialized cells like cardiomyocytes, the Na+/K+-ATPase plays a critical role in cardiac contractility.

Cardiac glycosides, a class of naturally derived compounds, are well-established inhibitors of the Na+/K+-ATPase. This compound, a member of this family, exerts its biological effects by binding to and inhibiting this ion pump.

Mechanism of Action of this compound

This compound inhibits the Na+/K+-ATPase through an uncompetitive mechanism.[2][3] This means that it preferentially binds to the enzyme-substrate complex (E-S), rather than the free enzyme.[2] This binding event stabilizes the phosphorylated E2P conformation of the enzyme, preventing its dephosphorylation and subsequent return to the E1 conformation, thereby halting the ion transport cycle.[4]

Studies have revealed the existence of multiple isoforms of the Na+/K+-ATPase α-subunit (the catalytic subunit), each with varying sensitivities to cardiac glycosides.[2][5] Research on gitoxin, a closely related glycoside of this compound, has shown a biphasic dose-dependent inhibitory effect, suggesting the presence of at least two distinct Na+/K+-ATPase isoforms with high and low affinities for the inhibitor.[2][3] Notably, gitoxin has been consistently reported to be a more potent inhibitor than the more commonly studied digoxin across different tissue preparations.[2][3]

Quantitative Inhibition Data

The inhibitory potency of this compound and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following tables summarize key quantitative data from the literature for this compound and related compounds.

Table 1: Inhibitory Potency (IC50/Ki) of this compound and Related Compounds on Na+/K+-ATPase

| Compound | Enzyme Source | Parameter | Value (nM) | Reference(s) |

| Gitoxin | Human Erythrocyte Membranes | IC50 (High Affinity) | 1.0 | [6] |

| Gitoxin | Human Erythrocyte Membranes | IC50 (Low Affinity) | 24.2 | [6] |

| Gitoxin | Porcine Cerebral Cortex | IC50 (High Affinity) | 2.2 | [6] |

| Gitoxin | Porcine Cerebral Cortex | IC50 (Low Affinity) | 15.8 | [6] |

| This compound | Shark Na,K-ATPase | Ki | 403 | [7] |

| Dithis compound | Shark Na,K-ATPase | Ki | 176 | [7] |

| Digoxigenin | Shark Na,K-ATPase | Ki | 194 | [7] |

Table 2: Kinetic Parameters of Na+/K+-ATPase Inhibition by Gitoxin

| Tissue Source | Inhibitor | Effect on Vmax | Effect on Km | Inhibition Type | Reference(s) |

| Human Erythrocyte Membranes & Porcine Cerebral Cortex | Gitoxin | Decrease | Decrease | Uncompetitive | [2][3] |

Experimental Protocols

Preparation of Erythrocyte Membranes (Ghosts)

This protocol describes the isolation of red blood cell membranes, which are a common source of Na+/K+-ATPase for inhibition assays.

-

Blood Collection: Obtain whole blood in the presence of an anticoagulant (e.g., EDTA).

-

Cell Washing: Centrifuge the blood to pellet the red blood cells. Remove the plasma and buffy coat. Wash the red blood cells multiple times with an isotonic saline solution (e.g., 0.9% NaCl).

-

Hemolysis: Lyse the washed red blood cells by suspending them in a hypotonic buffer (e.g., 5 mM Tris-HCl, pH 7.4). This causes the cells to swell and burst, releasing their cytoplasmic contents.

-

Membrane Pelleting: Centrifuge the hemolysate at a high speed to pellet the erythrocyte membranes (ghosts).

-

Washing the Membranes: Wash the membrane pellet repeatedly with the hypotonic buffer to remove residual hemoglobin and other cytoplasmic proteins.

-

Resuspension and Storage: Resuspend the final membrane pellet in a suitable buffer and determine the protein concentration. The membranes can be used immediately or stored at -80°C for future use.[8]

Na+/K+-ATPase Activity Assay (Colorimetric)

This assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing optimal concentrations of NaCl, KCl, MgCl2, and a buffering agent (e.g., Tris-HCl or Imidazole) at a physiological pH (typically 7.4).[1]

-

Enzyme and Inhibitor Incubation: In a microplate, add the prepared erythrocyte membranes (or another source of Na+/K+-ATPase) to the reaction buffer. Add varying concentrations of this compound or other cardiac glycosides to the experimental wells. Include control wells with no inhibitor (total ATPase activity) and wells with a saturating concentration of a specific Na+/K+-ATPase inhibitor like ouabain (to measure ouabain-insensitive ATPase activity). Pre-incubate the plate at 37°C.[1]

-

Initiation of Reaction: Start the enzymatic reaction by adding a defined concentration of ATP to all wells.

-

Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding a solution that denatures the enzyme (e.g., sodium dodecyl sulfate - SDS).[1]

-

Phosphate Detection: Add a colorimetric reagent, such as a malachite green-molybdate solution, to each well. This reagent forms a colored complex with the liberated inorganic phosphate.[9]

-

Absorbance Measurement: Measure the absorbance of the colored complex using a spectrophotometer at the appropriate wavelength (e.g., ~620-660 nm).

-

Calculation of Na+/K+-ATPase Activity: The specific Na+/K+-ATPase activity is calculated by subtracting the ouabain-insensitive activity from the total ATPase activity. The percentage of inhibition at each this compound concentration is then determined relative to the control (no inhibitor). The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways Modulated by this compound

Inhibition of the Na+/K+-ATPase by this compound does more than just alter ion gradients. The Na+/K+-ATPase also functions as a signal transducer, and its inhibition can trigger a cascade of intracellular signaling events.[10]

The Na+/K+-ATPase Signalosome

The Na+/K+-ATPase exists in a complex with other membrane and cytosolic proteins, forming a "signalosome." Upon binding of a cardiac glycoside like this compound, this complex can activate several downstream signaling pathways, often in a manner independent of changes in intracellular ion concentrations.

Downstream Signaling Cascades

The activation of the Na+/K+-ATPase signalosome by this compound can lead to the activation of several key signaling pathways, including the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway. These pathways are crucial regulators of cell growth, proliferation, and survival.[10]

Experimental Workflow for Signaling Pathway Analysis

The activation of these signaling pathways can be investigated using techniques such as Western blotting to detect the phosphorylation status of key proteins.

Conclusion

This compound is a potent, uncompetitive inhibitor of the Na+/K+-ATPase, demonstrating isoform-specific inhibitory activity. Its interaction with the Na+/K+-ATPase not only disrupts ion transport but also triggers complex intracellular signaling cascades. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound, particularly in areas such as cardiology and oncology where the modulation of Na+/K+-ATPase activity and its associated signaling pathways is of significant interest. The provided visualizations of the signaling pathways offer a clear framework for understanding the molecular consequences of this compound's action.

References

- 1. benchchem.com [benchchem.com]

- 2. Effects of digoxin and gitoxin on the enzymatic activity and kinetic parameters of Na+/K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sample Gradient Color Schemes | Graphviz [graphviz.org]

- 5. Selectivity of digitalis glycosides for isoforms of human Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Studies on the determination of Na-K-ATPase in red blood cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Colorimetric Assays of Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cardiac glycosides inhibit p53 synthesis by a mechanism relieved by Src or MAPK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Gitoxigenin and Its Glycosides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gitoxigenin, a cardenolide aglycone, and its corresponding glycosides are members of the cardiac glycoside family, a class of naturally derived compounds that have been used for centuries in the treatment of heart failure and arrhythmias. The primary mechanism of action for these compounds is the inhibition of the Na+/K+-ATPase, an enzyme crucial for maintaining the electrochemical gradient across cell membranes. This inhibition leads to a cascade of events culminating in increased intracellular calcium concentration and enhanced cardiac contractility. Beyond their well-established cardiotonic effects, recent research has unveiled the potential of this compound and its derivatives as anticancer and antiviral agents, sparking renewed interest in their pharmacological profiles. This technical guide provides a comprehensive overview of the pharmacological properties of this compound and its glycosides, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways they modulate.

Mechanism of Action

The principal pharmacological target of this compound and its glycosides is the α-subunit of the Na+/K+-ATPase (sodium-potassium pump)[1]. Inhibition of this transmembrane protein disrupts the normal flux of sodium and potassium ions, leading to an increase in intracellular sodium concentration. This, in turn, alters the function of the sodium-calcium exchanger (NCX), causing a decrease in calcium efflux and a subsequent rise in intracellular calcium levels. The elevated intracellular calcium enhances the contractility of cardiac muscle, accounting for the positive inotropic effect of these compounds.

Recent studies have revealed a more complex signaling paradigm, where the Na+/K+-ATPase also functions as a signal transducer. Upon binding of cardiac glycosides, the enzyme can interact with and activate various intracellular signaling pathways, independent of its ion-pumping function. This "signalosome" is thought to involve the non-receptor tyrosine kinase Src, which, upon activation, can transactivate the Epidermal Growth Factor Receptor (EGFR) and subsequently modulate downstream pathways such as the PI3K/Akt and MAPK/ERK cascades[2]. This signaling complexity is believed to underlie the diverse pharmacological effects of these compounds, including their anticancer properties.

Pharmacodynamics

The pharmacodynamic effects of this compound and its glycosides are multifaceted, impacting various physiological processes, particularly in the cardiovascular system.

Cardiovascular Effects

-

Positive Inotropic Effect: Increased force of myocardial contraction.

-

Negative Chronotropic Effect: Decreased heart rate.

-

Negative Dromotropic Effect: Decreased conduction velocity through the atrioventricular (AV) node.

-

Positive Bathmotropic Effect: Increased excitability of the heart muscle.

These effects collectively contribute to the therapeutic utility of cardiac glycosides in heart failure and the control of ventricular response rate in atrial fibrillation.

Anticancer Activity

This compound and its glycosides have demonstrated cytotoxic effects against a variety of cancer cell lines[2]. The proposed mechanisms for this anticancer activity are linked to the inhibition of Na+/K+-ATPase and the subsequent modulation of intracellular signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis. For instance, inhibition of the Na+/K+-ATPase-Src signalosome can disrupt downstream pathways like PI3K/Akt and MAPK/ERK, which are often dysregulated in cancer[2].

Antiviral Activity

Some studies have also suggested that cardiac glycosides, including derivatives of this compound, possess antiviral properties. The precise mechanisms are still under investigation but may involve interference with viral entry, replication, or host-cell signaling pathways that are co-opted by viruses.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound, its glycosides, and related compounds.

Table 1: Na+/K+-ATPase Inhibition

| Compound | IC50 (nM) | Enzyme Source | Reference |

| Gitoxin | Low Affinity Isoform: Not specifiedHigh Affinity Isoform: Not specified | Human erythrocyte membranes & Porcine cerebral cortex | [1] |

| Dithis compound-α-L-rhamno-pyranoside | 12 ± 1 | Purified Na+/K+-ATPase | [3] |

| Dithis compound-α-L-amiceto-pyranoside | 41 ± 3 | Purified Na+/K+-ATPase | [3] |

Note: Gitoxin was found to be more sensitive than digoxin in inhibiting both low and high affinity Na+/K+-ATPase isoforms[1]. Specific IC50 values were calculated from inhibition curves but not explicitly stated in the abstract.

Table 2: Acute Toxicity Data

| Compound | Species | Route of Administration | LD50 | Reference |

| Digitoxin | Rat | Intravenous | 3900 µg/kg | [4] |

| Digitoxin | Mouse | Intraperitoneal | 3900 µg/kg | [4] |

| Dithis compound | Rat | Intravenous | 1600 µg/kg | |

| Dithis compound | Mouse | Oral | 26170 µg/kg | |

| Dithis compound | Mouse | Subcutaneous | 11820 µg/kg | |

| Dithis compound | Mouse | Intravenous | 1131 µg/kg |

Table 3: Pharmacokinetic Parameters (Gitoxin in Rabbit)

| Parameter | Value | Perfusion Medium | Reference |

| Distribution Half-life (t½α) | 0.14 hours | Modified Krebs-Henseleit solution | [5] |

| Elimination Half-life (t½β) | 1.25 hours | Modified Krebs-Henseleit solution | [5] |

| Volume of Distribution (Vd area) | 95.5 ml/g | Modified Krebs-Henseleit solution | [5] |

| Intrinsic Metabolic Clearance | 1.98 ml/min/g | Modified Krebs-Henseleit solution | [5] |

| Distribution Half-life (t½α) | 0.31 hours | Emulsion of perfluorocarbon in modified Krebs-Henseleit with albumin | [5] |

| Elimination Half-life (t½β) | 5.54 hours | Emulsion of perfluorocarbon in modified Krebs-Henseleit with albumin | [5] |

| Volume of Distribution (Vd area) | 139 ml/g | Emulsion of perfluorocarbon in modified Krebs-Henseleit with albumin | [5] |

| Intrinsic Metabolic Clearance | 1.36 ml/min/g | Emulsion of perfluorocarbon in modified Krebs-Henseleit with albumin | [5] |

| Distribution Half-life (t½α) | 0.22 hours | Emulsion (unchanged gitoxin) | [6] |

| Elimination Half-life (t½β) | 0.70 hours | Emulsion (unchanged gitoxin) | [6] |

| Volume of Distribution (Vd) | 59 ml/g | Emulsion (unchanged gitoxin) | [6] |

| Intrinsic Clearance | 11.4 ml/min/g | Emulsion (unchanged gitoxin) | [6] |

Note: Specific pharmacokinetic data for this compound in humans is limited. The data for gitoxin in a rabbit model provides an estimation of its aglycone's pharmacokinetic behavior. It is important to note that these values can vary significantly between species and experimental conditions.

Experimental Protocols

Na+/K+-ATPase Activity Assay

Objective: To determine the inhibitory effect of this compound or its glycosides on the enzymatic activity of Na+/K+-ATPase.

Principle: The activity of Na+/K+-ATPase is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The inhibition by a test compound is determined by comparing the enzyme activity in the presence and absence of the compound.

Materials:

-

Purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or human erythrocyte membranes)

-

Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

-

ATP solution

-

Test compound (this compound or its glycoside) dissolved in a suitable solvent (e.g., DMSO)

-

Reagents for phosphate detection (e.g., Malachite Green-based colorimetric assay)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the Na+/K+-ATPase enzyme preparation.

-

Add the test compound at various concentrations to the reaction mixture. A control with solvent only should be included.

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow the compound to bind to the enzyme.

-

Initiate the enzymatic reaction by adding ATP to the mixture.

-

Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding a reagent that terminates the enzymatic activity (e.g., by adding a strong acid or a specific inhibitor).

-

Measure the amount of inorganic phosphate released using a colorimetric method.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Langendorff Isolated Heart Perfusion for Inotropic Effect

Objective: To assess the direct inotropic effect of this compound or its glycosides on the heart.

Principle: The Langendorff apparatus allows for the retrograde perfusion of an isolated heart, keeping it viable and beating outside the body. This ex vivo model enables the direct measurement of cardiac contractile function in response to drug administration, free from systemic neurohormonal influences.

Materials:

-

Langendorff perfusion system

-

Krebs-Henseleit buffer (oxygenated with 95% O2, 5% CO2)

-

Animal model (e.g., rat, guinea pig)

-

Surgical instruments for heart isolation

-

Pressure transducer and data acquisition system

-

Test compound (this compound or its glycoside)

Procedure:

-

Anesthetize the animal and perform a thoracotomy to expose the heart.

-

Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

-

Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow rate.

-

Insert a balloon into the left ventricle, connected to a pressure transducer, to measure isovolumetric ventricular pressure.

-

Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes).

-

Record baseline cardiac parameters, including left ventricular developed pressure (LVDP), heart rate (HR), and the maximum rates of pressure development and relaxation (dP/dtmax and dP/dtmin).

-

Introduce the test compound into the perfusate at desired concentrations.

-